9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester
Description
9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester (CAS: amended per ) is a functionalized anthracene derivative characterized by a triethoxysilyl methyl ester group attached to the 9-position of the anthracene core. This compound combines the photophysical properties of anthracene with the silane-based reactivity of the triethoxysilyl group, enabling applications in surface modification, polymer chemistry, and optoelectronic materials . Its synthesis likely involves condensation reactions between 9-anthracenecarboxylic acid and a triethoxysilyl-containing alcohol or halide, analogous to methods used for related anthracene esters (e.g., 9-Anthracenecarboxylic acid methyl ester) .
Properties
IUPAC Name |
triethoxysilylmethyl anthracene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5Si/c1-4-25-28(26-5-2,27-6-3)16-24-22(23)21-19-13-9-7-11-17(19)15-18-12-8-10-14-20(18)21/h7-15H,4-6,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQYJYRFAOGFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](COC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514502 | |
| Record name | (Triethoxysilyl)methyl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313482-99-4 | |
| Record name | (Triethoxysilyl)methyl 9-anthracenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313482-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Triethoxysilyl)methyl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Oxidation Method Using Sodium Chlorite
A robust synthetic route involves the use of sodium chlorite as the oxidizing agent in the presence of auxiliary reagents and pH buffers. The process is typically carried out in an isopropanol-water solvent system with sodium dihydrogen phosphate as a buffer and 2-methyl-2-butene as a scavenger to prevent side reactions.
Typical Reaction Conditions and Procedure:
| Parameter | Condition/Amount |
|---|---|
| Starting Material | 9-Anthracene formaldehyde (100 g) |
| Solvent | Isopropanol (1000–1500 g) |
| Oxidizing Agent | Sodium chlorite (39.5–87 g) |
| Buffer | Sodium dihydrogen phosphate (113.5–151 g) |
| Scavenger | 2-Methyl-2-butene (34–68 g) |
| Temperature | 20–30 °C |
| Reaction Time | 2 hours stirring after addition |
| pH Adjustment | pH 2–3 using concentrated HCl |
| Workup | Extraction with ethyl acetate, washing, and evaporation |
- Yields range from approximately 67% to 70% depending on reagent ratios.
- The product obtained is a yellow solid with purity exceeding 99%, confirmed by proton NMR and liquid chromatography analysis.
- The method minimizes by-products and allows easy purification, making it suitable for scale-up and industrial application.
Advantages of This Method
- Mild reaction conditions (room temperature, aqueous-organic media).
- High product purity (>99%).
- Simple operation with stable product quality.
- Reduced formation of side products compared to traditional oxidation methods.
Esterification to Form 9-Anthracenecarboxylic Acid, (Triethoxysilyl)methyl Ester
The second stage involves esterification of the carboxylic acid group of 9-anthracenecarboxylic acid with a triethoxysilylmethyl moiety. This step typically employs silane coupling chemistry under controlled conditions.
General Esterification Approach
The esterification is achieved by reacting 9-anthracenecarboxylic acid with (triethoxysilyl)methyl chloride or (triethoxysilyl)methyl alcohol derivatives in the presence of a base or catalyst to facilitate the formation of the ester bond.
| Parameter | Condition/Details |
|---|---|
| Acid | 9-Anthracenecarboxylic acid |
| Silane Reagent | (Triethoxysilyl)methyl chloride or alcohol |
| Catalyst/Base | Pyridine, triethylamine, or acid catalysts |
| Solvent | Anhydrous solvents such as toluene, dichloromethane |
| Temperature | Ambient to reflux temperatures (25–80 °C) |
| Reaction Time | Several hours to overnight |
Mechanistic Considerations
- The carboxylic acid reacts with the triethoxysilylmethyl reagent to form the ester linkage.
- Triethoxysilyl groups provide reactive sites for further surface modification or polymerization.
- The reaction must be conducted under anhydrous conditions to prevent premature hydrolysis of the silane groups.
Purification and Characterization
- The product is purified by column chromatography or recrystallization.
- Characterization includes NMR spectroscopy (1H, 13C, and 29Si), FTIR spectroscopy to confirm ester bond formation, and mass spectrometry.
- The molecular weight is approximately 398.5 g/mol.
Research Findings and Analysis
Computational and Experimental Studies
- Studies on related 9-anthracenecarboxylic acid derivatives reveal that substitution patterns influence photochemical properties and crystal packing, which are critical for applications.
- Density functional theory and Møller–Plesset perturbation theory calculations have been employed to understand the energetics of anthracene derivatives, including esterified forms.
- Steric effects and intermolecular interactions affect the stability and reactivity of the esterified compounds.
Industrial Relevance
- The described oxidation and esterification methods provide scalable routes with high yields and purity.
- The mild conditions and straightforward purification align with industrial requirements for producing high-quality intermediates for dyes, fluorescent materials, and photomechanical crystals.
Summary Table of Preparation Methods
| Step | Method/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Oxidation of 9-anthracene formaldehyde | Sodium chlorite oxidation in isopropanol/water, buffered pH 2–3 | 67–70 | >99 | Mild, scalable, low by-products |
| Esterification with triethoxysilylmethyl reagent | Reaction with triethoxysilylmethyl chloride/alcohol, base-catalyzed, anhydrous solvents | Not specified | High | Requires anhydrous conditions |
Chemical Reactions Analysis
9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis and condensation reactions.
Scientific Research Applications
Applications in Materials Science
2.1. Luminescent Materials
Recent studies have shown that derivatives of 9-anthracenecarboxylic acid can be utilized in the development of luminescent materials. For instance, mechanochemical syntheses involving this compound have led to the creation of multicomponent fluorescent solids when combined with dipyridine coformers. These materials exhibit unique luminescent properties, making them suitable for applications in optoelectronics and sensor technologies .
2.2. Surface Modification
The triethoxysilyl group allows for the modification of surfaces, enhancing adhesion properties and providing functional groups for further chemical reactions. This application is particularly relevant in the development of advanced coatings and composites that require improved mechanical and chemical resistance.
Biochemical Applications
3.1. Ion Channel Studies
Research indicates that 9-anthracenecarboxylic acid serves as an effective blocker for calcium-activated chloride currents (ICl(Ca)) in cardiac tissues. In comparative studies with other blockers like DIDS, it was found that 9-AC provided superior results for action potential measurements without significantly affecting sodium channels . This property makes it valuable in cardiac electrophysiology research.
3.2. Drug Delivery Systems
Due to its ability to form stable complexes with various biomolecules, 9-anthracenecarboxylic acid esters are being explored for use in drug delivery systems. The silyl group enhances solubility and stability, which is crucial for the effective delivery of therapeutic agents.
Nanotechnology Applications
4.1. Nanocomposites
The incorporation of 9-anthracenecarboxylic acid into nanocomposite materials has shown promise in enhancing their mechanical properties and thermal stability. These composites can be utilized in various applications ranging from aerospace to biomedical devices.
4.2. Photonic Devices
The luminescent properties of compounds derived from 9-anthracenecarboxylic acid are being investigated for use in photonic devices such as light-emitting diodes (LEDs) and lasers. The ability to tune the emission properties through chemical modifications opens new avenues for developing efficient light sources.
Data Summary Table
Mechanism of Action
The mechanism of action of 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester involves its interaction with various molecular targets. The anthracene moiety can undergo photochemical reactions, leading to the formation of stable radicals. These radicals can participate in electron transfer processes, making the compound useful in photochromic and photomagnetic applications. The triethoxysilyl group allows for the formation of siloxane networks, which contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Anthracene Derivatives
Structural and Functional Group Variations
The triethoxysilyl methyl ester group distinguishes this compound from other anthracene derivatives. Key comparisons include:
9-Anthracenecarboxylic Acid Methyl Ester (CAS 1504-39-8)
- Structure : Methyl ester at the 9-position.
- Properties : Exhibits strong fluorescence and UV absorption typical of anthracene. Lacks the triethoxysilyl group, limiting its utility in surface bonding.
- Applications : Used as a fluorescent probe and in organic synthesis. Its lipophilicity makes it suitable for hydrophobic matrices .
9-Anthracenylmethyl Methacrylate (CAS 51960-29-3)
- Structure : Methacrylate group linked via a methylene bridge to anthracene.
- Properties : Polymerizable double bond enables incorporation into acrylic polymers. The anthracene moiety provides UV stability and luminescence.
- Applications : Used in photoresists and luminescent polymers .
9,10-Anthracenedicarboxylic Acid Derivatives
- Structure : Two carboxylic acid groups at the 9- and 10-positions.
- Properties : Higher polarity and capacity for coordination (e.g., with lanthanides).
- Applications : Luminescent sensors and magnetic materials .
Trichloromethyl 9-Anthracenecarbodithioate
Physicochemical Properties and Reactivity
Biological Activity
9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings from diverse sources.
The compound has the following chemical characteristics:
- Molecular Formula : CHOSi
- Molecular Weight : 398.524 g/mol
- Density : 1.14 g/cm³
- Boiling Point : 492.5 °C
- Flash Point : 209 °C
These properties suggest that the compound is stable under various conditions, which is essential for its application in biological systems .
Antioxidant Activity
Research indicates that anthracene derivatives, including 9-anthracenecarboxylic acid esters, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thus preventing oxidative stress in biological systems. This activity is crucial for protecting cells from damage that can lead to various diseases, including cancer and cardiovascular disorders .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Studies have demonstrated that anthracene derivatives can disrupt bacterial cell membranes, leading to cell lysis and death. This property is particularly valuable in developing new antimicrobial agents to combat antibiotic-resistant bacteria .
Cytotoxic Effects
9-Anthracenecarboxylic acid derivatives have been investigated for their cytotoxic effects on cancer cells. In vitro studies have reported that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The mechanism appears to involve the alteration of cellular homeostasis and disruption of mitochondrial function .
Biological Activities of 9-Anthracenecarboxylic Acid Derivatives
| Biological Activity | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Disrupts bacterial membranes | |
| Cytotoxic | Induces apoptosis in cancer cells |
Summary of Research Findings
Case Study 1: Antioxidant Efficacy
A study conducted by Belakhdar et al. highlighted the antioxidant efficacy of 9-anthracenecarboxylic acid derivatives in various solvent systems. The results showed a significant reduction in oxidative stress markers in treated cells compared to controls, indicating a protective effect against oxidative damage .
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial activity of triethoxysilyl methyl anthracene-9-carboxylate was evaluated against Gram-positive and Gram-negative bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, supporting its potential use as a natural antimicrobial agent .
Case Study 3: Cytotoxicity Against Cancer Cells
Research published on the cytotoxic effects of anthracene derivatives revealed that treatment with 9-anthracenecarboxylic acid led to significant apoptosis in human breast cancer cell lines. The study concluded that this compound could be further explored for its therapeutic potential in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester?
- Methodology : Traditional Fischer esterification (acid-catalyzed reaction between carboxylic acids and alcohols) is ineffective for anthracene-derived esters due to steric hindrance and electronic effects of the aromatic system . Instead, use base-catalyzed transesterification with potassium 9-anthracenemethoxide (prepared via proton exchange between 9-anthracenemethanol and potassium tert-butoxide) . Alternatively, silylation of 9-anthracenecarboxylic acid with (triethoxysilyl)methyl halides in the presence of a base (e.g., triethylamine) is effective. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Handling Guidelines :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures to minimize inhalation risks .
- Storage : Store in a cool (2–8°C), dry environment in amber glass containers to prevent photodegradation. Avoid contact with moisture, as the triethoxysilyl group hydrolyzes in aqueous conditions .
- Disposal : Neutralize waste with a 10% sodium bicarbonate solution before disposal. Follow EPA guidelines for hazardous organic waste .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm ester linkage and silyl group presence. The anthracene protons (δ 7.5–8.5 ppm) and triethoxysilyl methylene protons (δ 3.5–4.0 ppm) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF MS verifies molecular ion peaks (expected m/z: ~434.5 for CHOSi).
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo Kα radiation) resolves spatial arrangement, as demonstrated for similar anthracene esters .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity under acidic conditions be resolved?
- Experimental Design :
- Controlled Hydrolysis Studies : Expose the compound to aqueous HCl (pH 2–5) at 25–60°C and monitor hydrolysis kinetics via UV-Vis spectroscopy (anthracene’s λ ~365 nm). Compare with theoretical DFT calculations to identify transition states .
- Mechanistic Probes : Use isotopic labeling (e.g., DO) to trace hydrolysis pathways. The triethoxysilyl group’s lability in acidic media likely dominates over ester cleavage .
Q. What strategies optimize the compound’s stability in polymer matrices for photophysical applications?
- Stability Testing :
- Photodegradation Assays : Irradiate polymer films (e.g., PMMA or PDMS composites) with UV light (λ = 254–365 nm) and quantify fluorescence decay using spectrofluorometry. Add UV stabilizers (e.g., hindered amine light stabilizers) to mitigate anthracene photobleaching .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~250–300°C) to guide processing temperatures .
Q. How does the triethoxysilyl group enhance surface functionalization in hybrid materials?
- Application Methodology :
- Silane Coupling : Immerse glass or silica substrates in a 1–5% (v/v) solution of the compound in anhydrous toluene. Hydrolyze the triethoxysilyl group to form Si–O–Si bonds with the substrate, enabling anthracene’s fluorescence for sensing applications .
- XPS Validation : Confirm surface bonding via X-ray photoelectron spectroscopy (Si 2p peak at ~103 eV) .
Data Contradiction Analysis
Q. Why do some studies report successful esterification while others observe side reactions?
- Root Cause : Competing silylation vs. esterification pathways under varying conditions. For example, excess triethoxysilyl reagents may lead to polysiloxane byproducts.
- Resolution : Optimize stoichiometry (1:1.2 molar ratio of acid to silylating agent) and use inert solvents (e.g., THF or DMF) to suppress side reactions. Monitor intermediates via -NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
